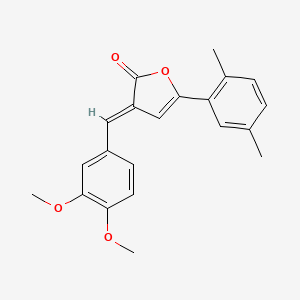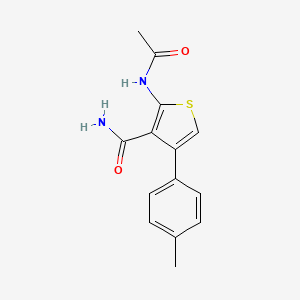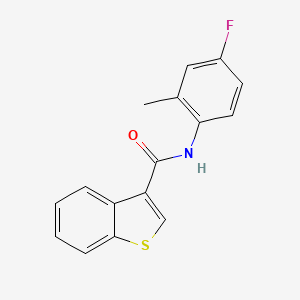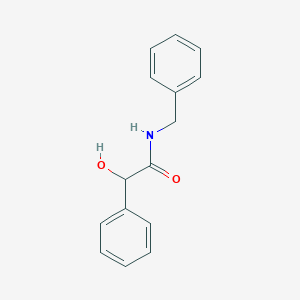
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Overview
Description
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone, also known as DMDF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDF is a furanone derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is not yet fully understood. However, studies have shown that 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone exerts its biological activities by modulating various signaling pathways in the cells. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been shown to possess various biochemical and physiological effects. Studies have shown that 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has also been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is also stable and can be stored for a long time without degradation. However, 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone also has some limitations for lab experiments. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is expensive, and the synthesis method requires specialized equipment and expertise. In addition, the mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is not yet fully understood, which limits its potential applications.
Future Directions
There are several future directions for 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone research. One of the major areas of research is its potential applications in the food industry as a synthetic flavoring agent. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone can also be investigated for its potential applications in the development of new drugs for the treatment of various diseases. In addition, the mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone can be further investigated to understand its biological activities better. Finally, the synthesis method of 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone can be optimized to reduce the cost and increase the yield.
Conclusion:
In conclusion, 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been synthesized using different methods and has been extensively studied for its potential applications in the food industry and medicine. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone possesses anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs. However, 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone also has some limitations for lab experiments, and its mechanism of action is not yet fully understood. There are several future directions for 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone research, including its potential applications in the food industry and medicine, optimization of the synthesis method, and further investigation of its mechanism of action.
Scientific Research Applications
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a synthetic flavoring agent. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been shown to possess a sweet, floral, and fruity aroma, making it a potential candidate for use in the food industry. 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has also been investigated for its potential applications in the field of medicine. Studies have shown that 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone possesses anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-5-6-14(2)17(9-13)19-12-16(21(22)25-19)10-15-7-8-18(23-3)20(11-15)24-4/h5-12H,1-4H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKYVYXPLTMGG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4767746.png)

![1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4767757.png)
![2-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4767761.png)

![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)

![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)

![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)